MSN-50 Inhibits Bax-Mediated Liposome Permeabilization with an IC50 of 6 µM
In a standardized liposome dye-release assay measuring Bax-mediated membrane permeabilization, MSN-50 achieved 50% inhibition of maximal dye release at a concentration of 6 µM [1]. This potency is intermediate among its structural class. MSN-125 was more potent (4 µM), BJ-1 was less potent (9 µM), and BJ-1-BP was equipotent (6 µM) [1]. DAN004, a later derivative, showed the highest in vitro potency at 0.7 µM, but this advantage was offset by significant cellular toxicity [1].
| Evidence Dimension | IC50 for inhibition of Bax-mediated liposome permeabilization |
|---|---|
| Target Compound Data | 6 µM |
| Comparator Or Baseline | MSN-125: 4 µM; BJ-1: 9 µM; BJ-1-BP: 6 µM; DAN004: 0.7 µM |
| Quantified Difference | MSN-50 is 1.5-fold less potent than MSN-125, 1.5-fold more potent than BJ-1, and equipotent to BJ-1-BP. |
| Conditions | Liposome dye-release assay with recombinant Bax protein activated by cBid or Bim. |
Why This Matters
This provides a direct, quantitative benchmark for comparing the in vitro efficacy of MSN-50 against its closest analogs, informing initial experimental dosing.
- [1] Niu, X., et al. (2017). A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection. Cell Chemical Biology, 24(4), 493-506.e5. View Source
